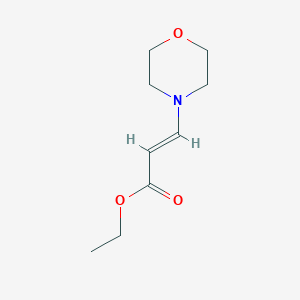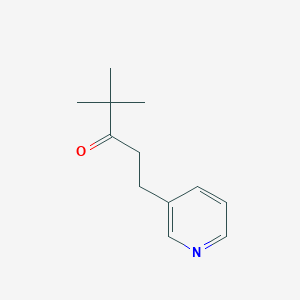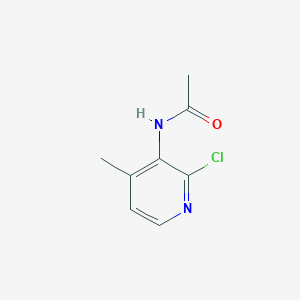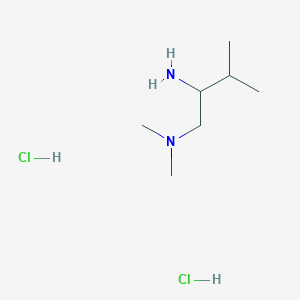
Ethyl (E)-3-Morpholinoacrylate
Overview
Description
Compounds like Ethyl (E)-3-Morpholinoacrylate typically belong to the ester family of organic compounds. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are often used in a wide range of applications including the production of polymers, plasticizers, resins, and more.
Synthesis Analysis
The synthesis of esters often involves the reaction of a carboxylic acid and an alcohol in a process known as esterification . The exact synthesis process for Ethyl (E)-3-Morpholinoacrylate would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of esters typically includes a carbonyl group (C=O) and an ether group (R-O-R’). The exact structure of Ethyl (E)-3-Morpholinoacrylate would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions including hydrolysis, reduction, and Grignard reactions. The specific reactions that Ethyl (E)-3-Morpholinoacrylate might undergo would depend on its molecular structure and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and reactivity. These properties are often determined through experimental analysis .Scientific Research Applications
Polymer Chemistry and Coatings
Ethyl (E)-3-morpholinoacrylate serves as a valuable monomer for synthesizing copolymers. These copolymers find widespread use in coatings, textiles, leather finishes, and adhesives. Due to its bifunctional nature (vinyl group for polymerization and carbonyl group for functionality), it contributes to the mechanical properties and durability of coatings and paints .
Synthesis of Resins and Plastics
As an intermediate compound, ethyl 3-morpholinoacrylate plays a crucial role in resin synthesis. It contributes to the formation of high-molecular-weight polymers used in plastics and resins. These materials find applications in various industries, including automotive, packaging, and construction .
Bone Cement and Orthopedics
Ethyl (E)-3-morpholinoacrylate is a component in bone cements used during orthopedic surgeries. These cements provide stability and fixation for joint replacements and fracture repairs. The compound’s biocompatibility and adhesive properties make it suitable for bonding implants to bone tissue .
Contact Lenses and Biomedical Devices
In the biomedical field, ethyl 3-morpholinoacrylate contributes to the production of soft contact lenses. Its transparency, flexibility, and compatibility with ocular tissues make it an ideal material for these vision-correcting devices. Additionally, it may find applications in other biomedical devices, such as drug delivery systems .
Synthetic Rubber and Adhesives
When copolymerized with other monomers, ethyl 3-morpholinoacrylate yields synthetic rubbers with desirable properties. These rubbers exhibit good oil resistance, heat resistance, and elasticity. In adhesive formulations, it enhances bonding strength and durability .
Flavor and Fragrance Industry
Although not directly related to scientific research, ethyl 3-morpholinoacrylate has a role in the flavor and fragrance industry. Its pleasant fruity and floral notes contribute to perfumes, colognes, and scented products .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. For pharmaceutical compounds, this often involves interactions with biological systems or processes . The mechanism of action for Ethyl (E)-3-Morpholinoacrylate is not known without further information.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl (E)-3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFOBJTWGCIFC-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (E)-3-Morpholinoacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B3043165.png)

![[(5S,7R,8R,9S)-8,9-Diacetyloxy-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-7-yl]methyl acetate](/img/structure/B3043169.png)







